molecular formula C11H14N2 B14683034 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole CAS No. 32829-26-8

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole

Cat. No.: B14683034
CAS No.: 32829-26-8
M. Wt: 174.24 g/mol
InChI Key: ZSUAIQOZDCYBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 and three carbon atoms. This specific compound is characterized by the presence of two methyl groups and a phenyl group, making it a substituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted reactions and green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole include other substituted pyrazoles such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides unique steric and electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

32829-26-8

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,2-dimethyl-3-phenyl-3H-pyrazole

InChI

InChI=1S/C11H14N2/c1-12-9-8-11(13(12)2)10-6-4-3-5-7-10/h3-9,11H,1-2H3

InChI Key

ZSUAIQOZDCYBSY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(N1C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.